molecular formula C16H16BrNO3S2 B12131230 butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B12131230
M. Wt: 414.3 g/mol
InChI Key: JDAYXBOYCGUCPG-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound with the molecular formula C16H16BrNO3S2 This compound is characterized by the presence of a thiazolidinone ring, a bromobenzylidene group, and a butyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 3-bromobenzaldehyde with thiazolidinone derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidinone ring and bromobenzylidene group make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H16BrNO3S2

Molecular Weight

414.3 g/mol

IUPAC Name

butyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C16H16BrNO3S2/c1-2-3-7-21-14(19)10-18-15(20)13(23-16(18)22)9-11-5-4-6-12(17)8-11/h4-6,8-9H,2-3,7,10H2,1H3/b13-9-

InChI Key

JDAYXBOYCGUCPG-LCYFTJDESA-N

Isomeric SMILES

CCCCOC(=O)CN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S

Canonical SMILES

CCCCOC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.